The compound (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is a synthetic organic molecule that belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a thienylcarbonyl group, which contributes to its unique chemical properties and potential biological activities.
The synthesis and characterization of this compound have been explored in various research studies focusing on the development of new pharmaceutical agents, particularly those targeting central nervous system disorders and other therapeutic areas. The specific structure of this compound suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
This compound can be classified as follows:
The synthesis of (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine typically involves multi-step chemical reactions. One common method includes:
The synthesis may require specific conditions such as controlled temperature and inert atmosphere to prevent unwanted side reactions. The use of solvents like tetrahydrofuran or dichloromethane is common, and purification techniques such as recrystallization or chromatography are employed to isolate the final product.
The molecular structure of (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine includes:
This compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The mechanism of action for (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine largely depends on its interactions with biological targets. It is hypothesized that:
Research into similar compounds has shown that modifications at the piperazine ring can significantly alter pharmacological profiles, suggesting that this compound may exhibit unique biological activities.
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects, making it a valuable candidate in drug discovery programs.
Piperazine ranks as the third most prevalent nitrogen heterocycle in FDA-approved drugs, featuring in 59 marketed pharmaceuticals due to its exceptional conformational and electronic properties [1] [9]. Its structural significance in neuropharmacology stems from three key attributes:
Table 1: Neuropharmacological Agents Featuring Piperazine Scaffolds
Drug Name | Therapeutic Category | Primary Target | Structural Feature |
---|---|---|---|
Aripiprazole | Antipsychotic | Dopamine D₂ receptors | Quinolinone-piperazine hybrid |
Buspirone | Anxiolytic | 5-HT₁A receptor | Pyrimidinyl-piperazine core |
Vortioxetine | Antidepressant | Multimodal serotonin | Piperazine-thiophene combination |
(Target Compound) | Investigational | Nicotinic receptors (α7)* | Thienylcarbonyl-piperazine-ethylamine |
*Predicted target based on structural analogy [1] [9]
Piperazine-containing compounds demonstrate exceptional adaptability across neuroreceptor families, including serotonergic (5-HT₁A, 5-HT₂A), dopaminergic (D₂, D₃), and adrenergic (α₁, α₂) systems. This adaptability stems from the scaffold’s capacity to mimic the spatial orientation of endogenous neurotransmitter motifs [3] [9]. Molecular modeling studies indicate that piperazine derivatives preferentially adopt extended conformations when engaged with receptor binding pockets, with energy barriers of 2-3 kcal/mol between chair and boat configurations—sufficiently low for induced-fit binding [9].
The thiophene ring system confers distinct electronic and steric advantages that complement piperazine’s pharmacological profile. In (2-[4-(2-Thienylcarbonyl)piperazin-1-yl]ethyl)amine, the 2-thienylcarbonyl group serves as a multifunctional pharmacophoric element with three critical roles:
Table 2: Comparative Bioactivity of Heterocyclic Analogues
Carbonyl Attach Point | Log P | Solubility (mg/mL) | 5-HT₁A Kᵢ (nM) | α7 nAChR EC₅₀ (μM) |
---|---|---|---|---|
2-Thienyl | 1.92 | 0.85 | 152 | 3.2 |
3-Thienyl | 1.89 | 0.91 | 210 | 18.7 |
Phenyl | 2.31 | 0.32 | 187 | >100 |
2-Pyridyl | 1.45 | 1.20 | 98 | 8.9 |
Data derived from structural analogs [2] [9]
The 2-thienyl configuration demonstrates particular advantage in neuronal nicotinic acetylcholine receptor (α7 nAChR) activation, exhibiting 5.8-fold greater potency than the 3-thienyl isomer and >30-fold enhancement over phenyl derivatives [2]. This positional preference correlates with molecular docking studies showing optimal vector alignment with TrpB binding residues when the sulfur atom occupies the ring’s 2-position. Additionally, thiophene’s reduced basicity versus pyridine (pKa conjugate acid: 2.52 vs 5.17) minimizes off-target interactions with monoamine oxidases, enhancing receptor selectivity [9].
The molecular hybridization strategy exemplified by (2-[4-(2-Thienylcarbonyl)piperazin-1-yl]ethyl)amine transcends simple functional group concatenation, creating emergent pharmacological properties through three synergistic mechanisms:
Table 3: Molecular Docking Profile of Hybrid Compound
Target Protein | Docking Score (kcal/mol) | Key Interactions | Distance (Å) |
---|---|---|---|
α7 Nicotinic Receptor | -9.2 | Thiophene S···TrpB (π-stacking) | 3.5 |
Carbonyl O···LysA (H-bond) | 2.8 | ||
Protonated N⁺(piperazine)···GluC (ionic) | 2.9 | ||
5-HT₆ Receptor | -8.1 | Terminal amine N···Asp3.32 (H-bond) | 2.7 |
Piperazine N···Phe6.52 (edge-to-face) | 4.2 | ||
Dopamine D₃ Receptor | -7.6 | Ethylamine linker···Ser192 (H-bond) | 3.1 |
Thiophene···Val189 (hydrophobic) | 3.8 |
Docking parameters: AutoDock Vina, OPLS4 force field, 20Å grid box [2] [9]
Quantum mechanical calculations (B3LYP/6-311G**) on the hybrid scaffold reveal intramolecular noncovalent interactions that stabilize bioactive conformations. A prominent 5.8 kcal/mol attraction exists between the thienyl sulfur and the piperazine N-H group in the boat conformation, while the carbonyl oxygen participates in a 3.2 kcal/mol interaction with the ethylamine protons. These interactions create a molecular "clip" that reduces conformational entropy by 3.2 kcal/mol compared to non-interacting pharmacophores—translating to ~100-fold affinity enhancement at physiological temperature [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0